molecular formula C2H6N2O B590809 Acetohydrazide-D3 CAS No. 1028333-41-6

Acetohydrazide-D3

Cat. No.: B590809
CAS No.: 1028333-41-6
M. Wt: 77.101
InChI Key: OFLXLNCGODUUOT-FIBGUPNXSA-N
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Preparation Methods

Acetohydrazide-D3 is typically prepared through a protium-deuterium exchange reaction. The process involves dissolving acetyl hydrazide in a deuterated solvent and then heating the solution to an appropriate temperature. The solution is then reacted with heavy water (D₂O) for a specific period . This method ensures the incorporation of deuterium atoms into the acetohydrazide molecule, resulting in this compound.

Chemical Reactions Analysis

Acetohydrazide-D3, like other acyl hydrazides, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetohydrazide-D3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetohydrazide-D3 involves its role as a labeled analogue of acetohydrazide. In biological systems, it can inhibit mycolic acid biosynthesis, similar to its parent compound, acetohydrazide . This inhibition is crucial in the treatment of tuberculosis, as mycolic acids are essential components of the mycobacterial cell wall. The molecular targets and pathways involved include the enzymes responsible for mycolic acid synthesis.

Comparison with Similar Compounds

Acetohydrazide-D3 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:

This compound’s uniqueness lies in its ability to provide detailed insights into biochemical pathways and reaction mechanisms through isotopic labeling, making it a valuable tool in advanced scientific research.

Properties

IUPAC Name

2,2,2-trideuterioacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXLNCGODUUOT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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